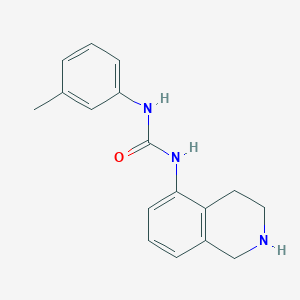

3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea

Description

3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is a secondary amine-derived urea compound. Its molecular formula is inferred as C₁₇H₁₉N₃O based on structural analogs (e.g., the para-methyl variant in ) . The compound features a urea bridge linking a 3-methylphenyl group to a 1,2,3,4-tetrahydroisoquinoline moiety. Historically, it was marketed as a research chemical but is now listed as discontinued across all commercial quantities (1g–500mg) . Potential applications align with urea derivatives, which are often explored for biological activity, such as enzyme inhibition or receptor modulation, though specific pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name |

1-(3-methylphenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-12-4-2-6-14(10-12)19-17(21)20-16-7-3-5-13-11-18-9-8-15(13)16/h2-7,10,18H,8-9,11H2,1H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFORYBYXLAHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=CC3=C2CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea (CAS No. 1157922-56-9) is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H19N3O

- Molecular Weight : 281.35 g/mol

- SMILES Notation : CC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2CCNC3

Biological Activity Overview

Research on this compound is still emerging, with limited published data. However, its structural features suggest potential interactions with various biological targets. The compound's urea moiety and tetrahydroisoquinoline structure are known to influence several pharmacological activities.

The mechanisms through which this compound may exert its effects include:

- Receptor Modulation : The tetrahydroisoquinoline scaffold is often associated with modulation of neurotransmitter receptors, particularly in the central nervous system (CNS).

- Enzyme Inhibition : The urea group may interact with enzymes involved in metabolic pathways or signal transduction.

Research Findings

Currently, there is a lack of comprehensive studies specifically targeting the biological activity of this compound. However, related compounds in the same class have demonstrated various pharmacological effects:

Case Studies and Related Research

- Neuroprotective Effects : Similar tetrahydroisoquinoline derivatives have shown neuroprotective properties in models of neurodegenerative diseases.

- Antidepressant Activity : Some studies suggest that compounds with similar structures may exhibit antidepressant effects by influencing serotonin and dopamine pathways.

- Anticancer Potential : Compounds with urea groups have been investigated for their ability to inhibit tumor growth by targeting specific cellular pathways.

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 282.16008 | 166.8 |

| [M+Na]+ | 304.14202 | 178.9 |

| [M+NH4]+ | 299.18662 | 175.0 |

| [M+K]+ | 320.11596 | 171.3 |

| [M-H]- | 280.14552 | 171.9 |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Position : The meta-methyl group in the target compound (3-methylphenyl) may confer distinct steric and electronic effects compared to the para-methyl analog. Para-substituted derivatives often exhibit enhanced metabolic stability and binding affinity in medicinal chemistry contexts due to reduced steric hindrance .

- Halogen vs. The discontinued 2-fluoro variant (CAS 1219961-29-1) likely faced challenges due to unfavorable steric interactions .

- Molecular Weight : All analogs fall within a narrow range (~281–285 g/mol), suggesting comparable solubility and bioavailability profiles.

Research and Commercial Relevance

- Active Analogs : The 4-methyl (CAS 1157571-15-7) and 4-fluoro (CAS 1157922-50-3) variants remain accessible, with the latter marketed by EOS Med Chem for medicinal chemistry applications . These analogs are likely prioritized due to optimized physicochemical properties or promising early-stage biological data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.